Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]- is a compound that belongs to the class of sulfones. Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms. This compound is notable for its applications in synthetic organic chemistry, particularly in the synthesis of various heterocyclic compounds and other complex organic molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]- typically involves the reaction of a phenylsulfonyl chloride with a suitable nucleophile. One common method involves the reaction of phenylsulfonyl chloride with a thiol in the presence of a base such as potassium hydroxide in tetrahydrofuran (THF) at low temperatures . Another method involves the use of lithium diisopropylamide (LDA) as a base in THF at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]- has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving sulfonyl groups.
Wirkmechanismus
The mechanism of action of Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetophenone: Similar in structure but lacks the sulfonyl group.
Phenacyl bromide: Contains a bromine atom instead of the sulfonyl group.
1-Phenyl-2-(phenylsulfonyl)ethanone: Similar but with different substituents on the ethanone moiety .
Uniqueness
Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]- is unique due to the presence of both a phenyl and a sulfonyl group, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in synthetic organic chemistry and various scientific research applications .
Eigenschaften
CAS-Nummer |
100946-65-4 |
---|---|
Molekularformel |
C15H14O3S2 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
2-(benzenesulfonylmethylsulfanyl)-1-phenylethanone |
InChI |
InChI=1S/C15H14O3S2/c16-15(13-7-3-1-4-8-13)11-19-12-20(17,18)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI-Schlüssel |
BGMMNJTUJSBMBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CSCS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.